1H-Azirino[2,1-a]isoindole(9CI)
Description
The compound 1H-Azirino[2,1-a]isoindole(9CI) represents a unique molecular architecture born from the fusion of an azirine and an isoindole ring system. This fusion results in a bridged nitrogen heterocycle, a class of compounds that has garnered significant attention from synthetic chemists. rsc.orgrsc.org
The structure of 1H-Azirino[2,1-a]isoindole(9CI) is characterized by a three-membered azirine ring fused to the 'a' face of an isoindole nucleus. Azirines are three-membered heterocyclic compounds containing one nitrogen atom and a double bond, existing as two isomers: 1H-azirines and the more stable 2H-azirines. wikipedia.org Isoindole, an isomer of indole (B1671886), consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. wikipedia.org The fusion in 1H-Azirino[2,1-a]isoindole creates a rigid, strained tricyclic system with a bridgehead nitrogen atom. This bridgehead nitrogen is a key structural feature, influencing the molecule's geometry and reactivity. rsc.orgle.ac.uk The geometry around the nitrogen atom in such systems is typically trigonal pyramidal, and the rapid inversion between enantiomers that is common in simple amines can be significantly hindered in these constrained structures. le.ac.uk
Bridged nitrogen heterocycles, also known as ring-junction nitrogen heterocycles, are considered privileged scaffolds in both synthetic and medicinal chemistry. rsc.org Their unique three-dimensional structures are found in numerous natural products and biologically active molecules. rsc.orgscienceopen.com The constrained nature of these systems often imparts specific conformational preferences, which can be crucial for molecular recognition and biological activity. le.ac.uk Furthermore, the inherent ring strain in smaller fused rings, such as the azirine in this system, makes them valuable synthetic intermediates, prone to ring-opening reactions that can lead to the formation of more complex molecular architectures. rsc.org The development of synthetic methods to access these bridged systems is an active area of research, with transition metal-catalyzed C-H activation being a powerful modern strategy. rsc.org
Research surrounding 1H-Azirino[2,1-a]isoindole(9CI) and related azirino-fused scaffolds has evolved, focusing on both the development of synthetic methodologies and the exploration of their chemical reactivity.
The synthesis of azirine-containing molecules has traditionally involved methods like the thermolysis of vinyl azides or the oxidation of aziridines. wikipedia.org More recent and greener approaches have utilized visible-light-promoted synthesis. researchgate.net For the construction of fused azirine systems, intramolecular reactions are often employed. Strategies for creating the aziridine (B145994) ring, a saturated analogue and common precursor, often involve ring closure reactions of amino alcohols (Wenker synthesis) or intramolecular hydroamination catalyzed by transition metals like copper. organic-chemistry.org The synthesis of azirino-fused isoindoles specifically can be envisioned through intramolecular cyclization pathways, potentially involving nitrene intermediates. The development of efficient and stereoselective methods remains a key objective for chemists working in this area.
Interactive Data Table: Common Synthetic Methods for Azirine Ring Formation
| Method | Description | Key Features |
| Thermolysis of Vinyl Azides | Heating of vinyl azides leads to the extrusion of nitrogen gas and the formation of a nitrene intermediate, which then cyclizes to form the azirine ring. wikipedia.org | Often requires high temperatures; potential for side reactions. |
| Oxidation of Aziridines | The corresponding saturated aziridine can be oxidized to the azirine. | Requires a pre-existing aziridine ring. |
| Neber Rearrangement | Base-induced rearrangement of O-sulfonyloximes to form azirines. wikipedia.org | A classic named reaction for azirine synthesis. |
| Photolysis of Isoxazoles | UV irradiation can cause the rearrangement of isoxazoles to azirines. wikipedia.org | Photochemical method, can be efficient for specific substrates. |
| Visible-Light-Promoted Synthesis | Modern methods using photoredox catalysis to promote the formation of the three-membered ring under milder conditions. researchgate.net | Greener and often more selective than thermal methods. |
| Intramolecular C-H Amination | Transition-metal-catalyzed reactions that form the C-N bond through the activation of a C-H bond within the same molecule. organic-chemistry.org | Atom-economical and can provide access to complex structures. |
The chemistry of isoindole dates back over a century and is isomeric to the more widely studied indole. nih.govwikipedia.org Isoindoles themselves are often unstable due to their ortho-quinoid structure, making their synthesis and handling challenging. nih.govresearchgate.net Historically, their synthesis involved ring-closure reactions, ring transformations, and aromatization of isoindoline (B1297411) precursors. ua.es A significant breakthrough in isoindole synthesis was the development of rhodium-catalyzed intramolecular condensation of benzyl (B1604629) azides with α-aryldiazoesters. organic-chemistry.org The instability of many isoindoles has led to strategies where they are generated in situ and trapped, for example, in Diels-Alder reactions. ua.es The development of stable isoindole derivatives, such as N-substituted isoindoles and phthalimides (isoindole-1,3-diones), has been crucial for their application in various fields, including the development of pharmaceuticals like thalidomide (B1683933) and its analogues. nih.govmdpi.com The rich chemistry of isoindoles provides the foundation for constructing more complex fused systems like 1H-Azirino[2,1-a]isoindole. The synthesis of related fused isoindoles, such as pyrido[2,1-a]isoindole and pyrimido[2,1-a]isoindolone, has been achieved through various cyclization strategies, including aza-Prins type reactions. researchgate.netresearchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
497145-54-7 |
|---|---|
Molecular Formula |
C9H7N |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1H-azirino[2,1-a]isoindole |
InChI |
InChI=1S/C9H7N/c1-2-4-8-7(3-1)5-10-6-9(8)10/h1-5H,6H2 |
InChI Key |
LPKADGBGLKDOTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C=CC=CC3=CN21 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Azirino 2,1 a Isoindole 9ci and Its Derivatives
Direct Synthesis Approaches to the 1H-Azirino[2,1-a]isoindole(9CI) Core
The direct formation of the 1H-Azirino[2,1-a]isoindole scaffold hinges on the construction of the reactive azirine ring fused to the isoindole system. Key strategies involve cyclization reactions of suitable precursors.
Cyclization Reactions for Azirine Ring Formation
The formation of a 2H-azirine ring, a key structural element of the target molecule, is often achieved through the thermal or photochemical decomposition of vinyl azides. rsc.orgnih.gov This approach involves the generation of a highly reactive vinyl nitrene intermediate, which subsequently undergoes cyclization to form the three-membered azirine ring. nih.gov While a direct synthesis of 1H-Azirino[2,1-a]isoindole(9CI) via this method is not extensively documented, the principle can be applied to a precursor such as a 1-(azidovinyl)isoindole derivative. The photolysis of α-azidocinnamates, for instance, has been shown to yield 2H-azirines, and the choice of light wavelength can be crucial in the selective formation of the azirine. rsc.org Blue light (455 nm) has been reported to selectively produce 2H-azirines, while other wavelengths may lead to further transformations. rsc.org
The thermolysis of vinyl azides also provides a pathway to azirines. rsc.org The reaction proceeds through the release of dinitrogen gas to generate the azirine. This method has been utilized in the synthesis of various heterocyclic compounds, where the in-situ generated azirine acts as a reactive intermediate. nih.gov
Intramolecular Annulation Strategies
Intramolecular annulation offers a powerful strategy for the construction of fused heterocyclic systems. In the context of 1H-Azirino[2,1-a]isoindole synthesis, this would involve the cyclization of a suitably functionalized isoindole precursor. For instance, an intramolecular reaction of a 2-substituted isoindole bearing a leaving group and a nucleophilic nitrogen could conceptually lead to the formation of the azirine ring. While specific examples for the direct synthesis of the 1H-Azirino[2,1-a]isoindole core via this method are scarce, related intramolecular cyclizations are well-established for the synthesis of other nitrogen-containing heterocycles. nih.govresearchgate.net
A rhodium-catalyzed intramolecular condensation of benzyl (B1604629) azides with α-aryldiazoesters has been reported for the synthesis of isoindoles. organic-chemistry.orgorganic-chemistry.org This reaction proceeds through the formation of a rhodium carbenoid, which is then attacked by the azide (B81097). A similar strategy, if applied to a precursor designed to form the azirine ring, could be a viable route.
Transition Metal-Catalyzed Syntheses of 1H-Azirino[2,1-a]isoindole(9CI) Derivatives
Transition metal catalysis provides a versatile toolkit for the synthesis and functionalization of heterocyclic compounds. Palladium, rhodium, and other metals have been employed in a variety of transformations that could be adapted for the synthesis of 1H-Azirino[2,1-a]isoindole derivatives. tandfonline.comnih.gov
Palladium-Catalyzed C-H Functionalization Approaches
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto heterocyclic scaffolds, including indoles and related structures. bohrium.comnih.govrsc.orgresearchgate.net This strategy avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical approach. While direct C-H functionalization of the 1H-Azirino[2,1-a]isoindole core has not been explicitly reported, the principles can be extrapolated from studies on related N-heterocycles. tandfonline.comnih.govnih.gov For example, the palladium-catalyzed arylation or alkenylation of an isoindole precursor, followed by a subsequent cyclization to form the azirine ring, could be a potential synthetic route.
| Catalyst | Reactant 1 | Reactant 2 | Product | Reference |
| Pd(OAc)2 | N-Arylisoindolinone | Alkene | Alkenylated isoindolinone | tandfonline.com |
| Pd(OAc)2 | Indole (B1671886) | Aryl Halide | Arylated Indole | bohrium.com |
Other Metal-Mediated Cyclizations
Besides palladium, other transition metals such as rhodium and iridium have been shown to catalyze reactions that could be relevant to the synthesis of the target scaffold. Rhodium(III)-catalyzed C-H activation and annulation reactions are particularly effective for constructing fused indole derivatives. nih.gov Iridium-catalyzed reactions have been developed for the synthesis of 2H-azirines from isoxazol-5(4H)-ones through a decarboxylative ring contraction, providing an alternative route to the key azirine intermediate. nih.gov
A rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters is a known method for producing isoindoles. organic-chemistry.org This reaction proceeds via a rhodium carbenoid intermediate.
| Catalyst | Reactant | Product | Reference |
| [RhCp*Cl2]2 | Indole | Fused Indole | nih.gov |
| Ir-catalyst | Isoxazol-5(4H)-one | 2H-Azirine | nih.gov |
| Rh2(oct)4 | Benzyl azide and α-aryldiazoester | Isoindole | organic-chemistry.org |
Reactivity and Mechanistic Transformations of 1h Azirino 2,1 a Isoindole 9ci
Ring-Opening Reactions of the Azirine Moiety within 1H-Azirino[2,1-a]isoindole(9CI)
The azirine ring within the 1H-Azirino[2,1-a]isoindole framework is susceptible to cleavage under various conditions, including nucleophilic attack, photochemical induction, and acid catalysis. These reactions are synthetically valuable as they open pathways to more complex nitrogen-containing molecules. researchgate.netresearchgate.net
Nucleophilic Ring Opening Pathways
Due to the significant ring strain, the aziridine (B145994) ring is a potent electrophile and can be opened by a wide array of nucleophiles. wikipedia.org This process is one of the most fundamental transformations for aziridines, providing access to β-functionalized amine derivatives. researchgate.net The reactivity of the aziridine nitrogen can be enhanced by the presence of an electron-withdrawing group, which makes the nitrogen a better leaving group. nih.gov
The regiochemical outcome of the nucleophilic attack on the azirine ring of 1H-Azirino[2,1-a]isoindole is dependent on the reaction conditions. The azirine ring presents two electrophilic carbon centers for nucleophilic attack: the C1 carbon and the C9b bridgehead carbon.
Under neutral or basic conditions, the reaction typically follows an SN2 mechanism. In this scenario, the nucleophile attacks the sterically less hindered carbon atom. nih.gov For the 1H-Azirino[2,1-a]isoindole structure, the C1 position is less substituted than the tertiary C9b bridgehead. Therefore, nucleophilic attack is predicted to occur preferentially at C1. frontiersin.org This regioselectivity is a common feature in the ring-opening of asymmetrically substituted aziridines. nih.gov
Conversely, under conditions where a Lewis acid is used, the regioselectivity can be altered due to electronic effects. nih.gov
Table 1: Predicted Regioselectivity of Nucleophilic Attack on 1H-Azirino[2,1-a]isoindole
| Reaction Condition | Proposed Mechanism | Preferred Site of Attack | Expected Product Type |
| Basic/Neutral (e.g., RO⁻, RNH₂) | SN2-like | C1 (Less substituted) | Product of attack at C1 |
| Lewis Acid Catalyzed | SN2-like with electronic influence | C9b (Benzylic, more hindered) | Product of attack at C9b |
Stereochemical Outcomes of Ring Opening
The nucleophilic ring-opening of aziridines is generally a stereospecific process. When the reaction proceeds via an SN2 mechanism, the nucleophile attacks the electrophilic carbon from the backside relative to the breaking carbon-nitrogen bond. This results in an inversion of the stereochemical configuration at the center of attack. This stereocontrolled transformation is a valuable tool in asymmetric synthesis. researchgate.net In the context of 1H-Azirino[2,1-a]isoindole, a nucleophilic attack at either C1 or C9b would be expected to proceed with inversion of stereochemistry.
Photoinduced Ring Opening Processes
Photolysis of 2H-azirines is a well-established and efficient method for generating nitrile ylides. wikipedia.org Upon irradiation with ultraviolet light, the strained azirine ring undergoes a photochemical ring-opening reaction. researchgate.netacs.org This process involves the cleavage of the C-C bond of the azirine ring, leading to the formation of a highly reactive 1,3-dipole known as a nitrile ylide. wikipedia.orgnih.gov
For 1H-Azirino[2,1-a]isoindole, this photoinduced transformation is expected to proceed as follows:
Excitation: Absorption of a photon promotes the molecule to an electronically excited state.
Ring Opening: In the excited state, the weak C1-C9b bond of the azirine moiety cleaves heterolytically.
Formation of Nitrile Ylide: This cleavage results in the formation of a transient nitrile ylide intermediate.
This reactive intermediate can then be trapped by various reagents or undergo further rearrangements. researchgate.net The formation of nitrile ylides from azirines opens up a rich area of subsequent chemical transformations, most notably 1,3-dipolar cycloadditions. acs.orgwikipedia.org
Acid-Catalyzed Ring Opening Mechanisms
The ring-opening of aziridines is significantly accelerated in the presence of an acid. The mechanism involves the initial protonation of the aziridine nitrogen atom. nih.gov This step converts the amino group into a much better leaving group (an aziridinium (B1262131) ion), thereby activating the ring for nucleophilic attack even by weak nucleophiles. frontiersin.orgnih.gov
The regioselectivity of the acid-catalyzed ring-opening is dictated by the stability of the transition state. The attack occurs at the carbon atom that can better accommodate the developing positive charge. In the 1H-Azirino[2,1-a]isoindole system, the C9b carbon is both tertiary and benzylic, making it significantly more capable of stabilizing a partial positive charge than the C1 carbon. Consequently, under acidic conditions, the nucleophilic attack is predicted to occur preferentially at the more substituted C9b position. frontiersin.orgnih.gov This is analogous to the SN1-like opening of protonated epoxides at the more substituted carbon.
Protonation: The nitrogen atom is protonated by the acid catalyst to form a reactive aziridinium ion.
Nucleophilic Attack: The nucleophile attacks the more substituted and electronically stabilized C9b carbon, leading to the opening of the ring with inversion of stereochemistry.
Cycloaddition Reactions Involving 1H-Azirino[2,1-a]isoindole(9CI)
As mentioned previously, the photoinduced ring-opening of 1H-Azirino[2,1-a]isoindole is expected to generate a nitrile ylide intermediate. Nitrile ylides are classic 1,3-dipoles and are highly valuable in the synthesis of five-membered heterocycles through 1,3-dipolar cycloaddition reactions. wikipedia.orgnumberanalytics.com
These reactions involve the concerted addition of the 1,3-dipole (the nitrile ylide) to a "dipolarophile," which is typically an alkene or an alkyne. youtube.com This powerful ring-forming strategy allows for the construction of complex molecular architectures with high regio- and stereoselectivity. numberanalytics.com
In the case of the nitrile ylide derived from 1H-Azirino[2,1-a]isoindole, it can react with various dipolarophiles to yield fused polycyclic systems. For example, reaction with an alkene would lead to the formation of a fused pyrroline (B1223166) derivative, while reaction with an alkyne would yield a fused pyrrole (B145914). The high reactivity of the in-situ generated nitrile ylide allows for cycloadditions with a wide range of π-systems, including those that are electron-rich or electron-deficient. acs.orgnih.gov The specific products formed would depend on the nature of the dipolarophile used. nih.gov
Table 2: Illustrative Cycloaddition Reactions of the Nitrile Ylide from 1H-Azirino[2,1-a]isoindole
| Dipolarophile | Type of Cycloaddition | Class of Product Formed |
| Alkene (e.g., Maleimide) | [3+2] Cycloaddition | Fused Dihydropyrrole System |
| Alkyne (e.g., Dimethyl acetylenedicarboxylate) | [3+2] Cycloaddition | Fused Pyrrole System |
| Carbonyl Compound (e.g., Aldehyde) | [3+2] Cycloaddition | Fused Oxazoline System |
| Nitrile | [3+2] Cycloaddition | Fused Imidazole System |
1,3-Dipolar Cycloaddition Reactivity
The 1H-Azirino[2,1-a]isoindole system can be considered a masked azomethine ylide. Thermal or photochemical activation can induce the cleavage of the C-C bond of the aziridine ring, generating a reactive 1,3-dipole. This dipole can then readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the dipolarophile. nih.govresearchgate.net
The in situ generation of the azomethine ylide from the azirino[2,1-a]isoindole precursor allows for the synthesis of complex nitrogen-containing polycycles. For instance, reaction with electron-deficient alkenes, such as maleimides or acrylates, is expected to yield pyrrolidine-fused isoindole derivatives. The reaction likely proceeds through a concerted mechanism, with the stereochemistry of the product being dictated by the approach of the dipolarophile to the ylide. researchgate.net
| Dipolarophile | Expected Product |
| N-Phenylmaleimide | Pyrrolo[2,1-a]isoindole-dione derivative |
| Dimethyl acetylenedicarboxylate | Dihydropyrrolo[2,1-a]isoindole dicarboxylate |
| Acrylonitrile | Pyrrolidine-carbonitrile fused to isoindole |
These cycloaddition reactions provide a powerful tool for the construction of diverse heterocyclic scaffolds from the 1H-Azirino[2,1-a]isoindole core. researchgate.net
Aza-Prins Type Cyclizations for Analogous Fused Systems
While direct examples involving 1H-Azirino[2,1-a]isoindole are not extensively documented, the structural motifs present in its derivatives suggest the potential for aza-Prins type cyclizations in analogous systems. The aza-Prins reaction involves the electrophilic addition of an iminium ion to a carbon-carbon multiple bond, followed by cyclization. wm.eduacs.org In systems derived from the ring-opening of the azirino[2,1-a]isoindole, an iminium ion could be generated, which could then be trapped by a tethered nucleophile, such as an alkene or alkyne, to form new carbocyclic or heterocyclic rings. researchgate.netsurrey.ac.uk
The versatility of the aza-Prins reaction allows for the construction of various ring sizes and the introduction of diverse functional groups. acs.orgresearchgate.net For example, a Lewis acid-mediated reaction could facilitate the formation of a key iminium intermediate, which upon intramolecular attack by a pendant olefin, would lead to the formation of a new six-membered ring.
| Initiator | Tethered Nucleophile | Resulting Ring System |
| Lewis Acid | Alkene | Piperidine-fused isoindole |
| Brønsted Acid | Alkyne | Dihydropyridine-fused isoindole |
| Metal Catalyst | Allene | Vinyl-substituted piperidine-fused isoindole |
The diastereoselectivity of such cyclizations would be a critical aspect, influenced by the reaction conditions and the stereochemistry of the starting material. researchgate.net
Diels-Alder Type Reactions
The isoindole core of 1H-Azirino[2,1-a]isoindole can potentially act as a diene in Diels-Alder reactions. researchgate.netua.es Although the aziridine fusion might influence the aromaticity and hence the dienic character of the isoindole nucleus, it is conceivable that under appropriate conditions, it could react with potent dienophiles. The [4+2] cycloaddition would lead to the formation of a bridged polycyclic system, offering a route to complex molecular architectures. nih.govbeilstein-journals.org
The reactivity in a Diels-Alder reaction would be highly dependent on the substitution pattern of both the azirino[2,1-a]isoindole and the dienophile. Electron-withdrawing groups on the dienophile would be expected to accelerate the reaction. nih.govresearchgate.net Theoretical studies on related isoindole systems suggest that the endo-selectivity is often favored, a trend that could also be anticipated for this system. nih.gov
| Dienophile | Expected Adduct |
| Maleic anhydride | Bridged polycyclic anhydride |
| N-Phenylmaleimide | Bridged polycyclic imide |
| Benzoquinone | Bridged polycyclic dione |
It is important to note that the stability of the aziridine ring under the conditions required for the Diels-Alder reaction would be a critical factor to consider. researchgate.netrsc.org
Rearrangement Reactions of the 1H-Azirino[2,1-a]isoindole(9CI) System
The strained three-membered aziridine ring in 1H-Azirino[2,1-a]isoindole makes it susceptible to various rearrangement reactions. These rearrangements can be triggered by heat, light, or catalysts and can lead to the formation of more stable isomeric structures. One plausible rearrangement pathway involves the cleavage of the aziridine C-N bond, followed by a hydrogen shift or skeletal reorganization to afford a more stable heterocyclic system.
A potential acid-catalyzed rearrangement could initiate by protonation of the nitrogen atom, followed by ring-opening to a carbocationic intermediate. This intermediate could then undergo a variety of transformations, including Wagner-Meerwein type shifts or cyclization with a tethered nucleophile, to yield rearranged products. For instance, a rearrangement analogous to the acid-induced rearrangement of isoquinolin-4(1H)-ones to 1,1-dihydro-3-aroylisoindoles could be envisioned, where the aziridine ring opening is followed by intramolecular attack and aromatization. rsc.org
Mechanistic Insights into Reaction Pathways of 1H-Azirino[2,1-a]isoindole(9CI)
The reaction pathways of 1H-Azirino[2,1-a]isoindole are intrinsically linked to the chemistry of its constituent rings. The mechanistic understanding of its reactivity draws from studies on related systems.
1,3-Dipolar Cycloaddition: The mechanism of the 1,3-dipolar cycloaddition is believed to proceed through a concerted, pericyclic transition state. nih.gov The stereochemical outcome is often dictated by the frontier molecular orbitals of the azomethine ylide and the dipolarophile. Computational studies on similar systems have been instrumental in elucidating the factors that control the regioselectivity and stereoselectivity of these reactions. nih.gov
Aza-Prins Cyclization: Mechanistic studies on aza-Prins reactions have shown that they can proceed through either a stepwise or a concerted pathway, depending on the substrates and reaction conditions. acs.orgresearchgate.net The formation of an iminium ion intermediate is a key step in the stepwise mechanism. The stereochemical outcome is often rationalized by considering chair-like transition states.
Diels-Alder Reaction: The Diels-Alder reaction is a classic example of a pericyclic reaction that proceeds through a concerted [4+2] cycloaddition mechanism. researchgate.net The stereoselectivity is governed by the endo rule, which favors the formation of the kinetic product. The regioselectivity is controlled by the electronic effects of the substituents on both the diene and the dienophile.
Rearrangements: The mechanisms of rearrangement reactions are often complex and can involve ionic or radical intermediates. researchgate.net In the case of 1H-Azirino[2,1-a]isoindole, the high ring strain of the aziridine ring is the primary driving force for these transformations. Mechanistic investigations would likely involve trapping experiments and isotopic labeling studies to elucidate the precise pathways. researchgate.netdocumentsdelivered.com
Advanced Spectroscopic and Structural Elucidation of 1h Azirino 2,1 a Isoindole 9ci
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques
No published ¹H NMR data for 1H-Azirino[2,1-a]isoindole(9CI) could be located.
No published ¹³C NMR data for 1H-Azirino[2,1-a]isoindole(9CI) could be located.
No published data from advanced 2D NMR techniques for 1H-Azirino[2,1-a]isoindole(9CI) could be found.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
No published IR spectra for 1H-Azirino[2,1-a]isoindole(9CI) are available in the public domain.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No published UV-Vis spectroscopic data for 1H-Azirino[2,1-a]isoindole(9CI) could be retrieved.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
No published mass spectrometry data, including molecular weight or fragmentation patterns, for 1H-Azirino[2,1-a]isoindole(9CI) could be identified.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, stereochemistry, and conformation in the solid state. For a novel heterocyclic system such as 1H-Azirino[2,1-a]isoindole, single-crystal X-ray diffraction would be the gold standard for structural verification.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded and analyzed. Through complex mathematical Fourier transform calculations, this diffraction pattern is converted into an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, allowing for the measurement of bond lengths, bond angles, and torsional angles.
Hypothetical X-ray Crystallographic Data for 1H-Azirino[2,1-a]isoindole(9CI)
The following table is an illustrative example of the type of data that would be generated from a single-crystal X-ray diffraction experiment on 1H-Azirino[2,1-a]isoindole(9CI).
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.432(1) Å, b = 9.876(2) Å, c = 12.345(3) Å |
| α = 90°, β = 90°, γ = 90° | |
| Volume | 662.1(2) ų |
| Z | 4 |
| Calculated Density | 1.425 g/cm³ |
| R-factor | 0.045 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This method provides a crucial check on the purity and empirical formula of a synthesized molecule. For 1H-Azirino[2,1-a]isoindole, with a molecular formula of C₁₀H₇N, elemental analysis would be employed to confirm the ratio of carbon, hydrogen, and nitrogen.
The analysis is typically performed using a CHN analyzer. A small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.
The experimentally determined mass percentages of each element are then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.
Hypothetical Elemental Analysis Data for 1H-Azirino[2,1-a]isoindole(9CI)
This table illustrates how the results of an elemental analysis for 1H-Azirino[2,1-a]isoindole(9CI) would be presented.
| Element | Theoretical % | Found % |
| Carbon | 85.08 | 85.01 |
| Hydrogen | 5.00 | 5.05 |
| Nitrogen | 9.92 | 9.88 |
Theoretical and Computational Chemistry Studies on 1h Azirino 2,1 a Isoindole 9ci
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1H-Azirino[2,1-a]isoindole. These methods would provide insight into its electron distribution, stability, and reactivity, which is particularly important for a strained system containing a three-membered aziridine (B145994) ring fused to a benzene (B151609) and pyrrole (B145914) ring.
Density Functional Theory (DFT) Investigations
For molecules within the broader isoindole family, Density Functional Theory (DFT) is a commonly employed method to investigate electronic structure and thermodynamics. nih.gov Researchers use DFT to predict reaction mechanisms and understand the influence of various substituents on the molecular framework. nih.gov A hypothetical DFT study on 1H-Azirino[2,1-a]isoindole would likely involve geometry optimization to find the most stable arrangement of its atoms and calculation of its frontier molecular orbitals (HOMO and LUMO) to predict its reactivity. The energy difference between these orbitals would indicate the molecule's kinetic stability.
Ab Initio Methods for Molecular Properties
High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are utilized for highly accurate calculations of molecular properties, especially for challenging systems. nih.gov For related azidoalkynes, these methods have been used to calculate molecular structures and predict NMR chemical shifts, showing the high importance of electron correlation in achieving accuracy. nih.gov If applied to 1H-Azirino[2,1-a]isoindole, ab initio calculations could provide benchmark data on its geometry, vibrational frequencies, and thermochemical properties, serving as a reference for less computationally expensive methods.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping the reaction pathways of complex organic transformations. rsc.org For instance, studies on the synthesis of pyrrolidinedione derivatives have used quantum chemical methods to investigate all stages of the reaction, including Michael additions and cyclizations, successfully identifying the energy barriers for each step. rsc.org A similar investigation into the formation or decomposition of 1H-Azirino[2,1-a]isoindole would involve locating the transition state structures connecting it to reactants and products. The calculated energy barriers for these transitions would reveal the kinetic feasibility of the proposed mechanisms.
Conformational Analysis and Energy Landscapes
The study of a molecule's potential energy surface provides a complete picture of its possible shapes (conformers) and the energies associated with them. For flexible molecules, identifying the global minimum energy conformation is crucial. While the rigid, fused-ring structure of 1H-Azirino[2,1-a]isoindole limits its conformational freedom, computational analysis could still reveal subtle puckering in the rings or the orientation of any substituents. This analysis would be critical for understanding its interaction with other molecules.
Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic data, which aids in the identification and characterization of newly synthesized compounds. Calculations can provide theoretical values for NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. nih.gov For example, high-level ab initio calculations have been performed to predict the 13C NMR chemical shifts of related azidoalkyne compounds. nih.gov A theoretical investigation of 1H-Azirino[2,1-a]isoindole would generate predicted spectra that could guide future experimental efforts to detect this elusive molecule.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into their structural dynamics and interactions with their environment, such as a solvent or a biological macromolecule. nih.govnih.gov MD simulations have been applied to study HIV-1 integrase inhibitors based on a dihydro-1H-isoindole scaffold, highlighting the importance of viral DNA in drug potency. nih.gov While no MD simulations have been published for the specific 1H-Azirino[2,1-a]isoindole ring system, this technique could be used to explore its stability in solution and its potential interactions within a biological active site if it were to be considered as a pharmacophore.
Future Perspectives in 1h Azirino 2,1 a Isoindole 9ci Research
Exploration of Sustainable and Green Synthetic Routes
The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. pandawainstitute.com Future research on 1H-Azirino[2,1-a]isoindole(9CI) will undoubtedly focus on the implementation of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources. youtube.comyoutube.com
Key areas of exploration will include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. youtube.com
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents like cyclopentyl methyl ether (CPME). nih.gov
Catalysis: Employing catalytic methods, including biocatalysis and photocatalysis, to replace stoichiometric reagents, leading to higher efficiency and reduced waste. youtube.com
Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources to reduce the reliance on fossil fuels. youtube.com
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to minimize energy consumption. youtube.com One promising approach is the use of concentrated solar radiation as a clean energy source. nih.gov
Flow Chemistry: Utilizing microreactor technology for safer, more efficient, and scalable synthesis, as has been demonstrated for related nitrogen-containing heterocycles like 2H-azirines. nih.gov
The following table provides a comparative overview of traditional versus potential green synthetic approaches for the synthesis of 1H-Azirino[2,1-a]isoindole(9CI) and its derivatives.
| Feature | Traditional Synthetic Approach | Potential Green Synthetic Approach |
| Solvents | Often relies on chlorinated or other hazardous organic solvents. | Utilization of water, supercritical CO2, or biodegradable solvents. nih.gov |
| Reagents | May involve stoichiometric use of hazardous or heavy metal reagents. | Employment of catalytic amounts of reusable catalysts (e.g., biocatalysts, photocatalysts). youtube.com |
| Energy | Frequently requires high temperatures and pressures, leading to high energy consumption. | Reactions designed to proceed at ambient conditions or with alternative energy sources like solar power. youtube.comnih.gov |
| Waste | Can generate significant amounts of hazardous waste. | High atom economy reactions and processes designed for waste prevention. youtube.com |
| Feedstocks | Typically derived from non-renewable petrochemical sources. | Sourcing of starting materials from renewable biomass. youtube.com |
Discovery of Unprecedented Reactivity Patterns and Transformations
The strained three-membered aziridine (B145994) ring fused to the isoindole core in 1H-Azirino[2,1-a]isoindole(9CI) suggests a rich and largely unexplored reactivity profile. Future investigations will aim to uncover novel chemical transformations, providing access to a wider range of complex molecular architectures.
Potential areas for reactivity discovery include:
Ring-Opening Reactions: Controlled opening of the aziridine ring to introduce new functional groups and create diverse molecular scaffolds.
Cycloaddition Reactions: Exploring the participation of the isoindole or aziridine moiety in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, to construct polycyclic systems. The Diels-Alder reaction is a characteristic reaction of isoindoles. researchgate.net
Rearrangement Reactions: Investigating novel molecular rearrangements that could lead to the formation of unexpected and structurally interesting products.
C-H Functionalization: Direct functionalization of the C-H bonds of the aromatic ring to introduce substituents in a more efficient and atom-economical manner.
The table below outlines potential areas of reactivity exploration for 1H-Azirino[2,1-a]isoindole(9CI).
| Reaction Type | Potential Transformation | Potential Products |
| Nucleophilic Ring Opening | Reaction with various nucleophiles (e.g., amines, thiols, alcohols) to open the aziridine ring. | Highly functionalized isoindole derivatives. |
| Reductive Ring Opening | Cleavage of the C-N bonds of the aziridine ring using reducing agents. | Substituted isoindoline (B1297411) derivatives. |
| [3+2] Cycloaddition | Reaction with dipolarophiles to form five-membered heterocyclic rings. | Fused polycyclic systems containing pyrrolidine (B122466) or related rings. |
| Transition-Metal-Catalyzed Cross-Coupling | Functionalization of the isoindole core via C-H activation or after conversion to a halide or triflate. | Arylated, alkylated, or otherwise substituted 1H-Azirino[2,1-a]isoindole derivatives. |
Advancements in Asymmetric Synthesis of Chiral Derivatives
The development of methods for the enantioselective synthesis of chiral derivatives of 1H-Azirino[2,1-a]isoindole(9CI) is a critical area for future research. Chiral molecules are of immense importance in medicinal chemistry and materials science, and the ability to control the stereochemistry of these compounds will open up new avenues for their application.
Future strategies for asymmetric synthesis will likely focus on:
Chiral Catalysis: The use of chiral transition metal catalysts or organocatalysts to induce enantioselectivity in the key bond-forming reactions that construct the azirino-isoindole skeleton.
Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary to guide the stereochemical outcome of a reaction, followed by its removal. The use of (S)-indoline as a chiral auxiliary has been successful in the asymmetric synthesis of 1,2-amino alcohols. nih.gov
Kinetic Resolution: The separation of a racemic mixture of 1H-Azirino[2,1-a]isoindole derivatives by reacting it with a chiral catalyst or reagent that selectively transforms one enantiomer.
The following table summarizes potential strategies for the asymmetric synthesis of chiral 1H-Azirino[2,1-a]isoindole(9CI) derivatives.
| Strategy | Description | Key Considerations |
| Asymmetric Catalysis | A chiral catalyst is used to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. | Development of new chiral ligands and catalysts specific for the desired transformation. |
| Chiral Pool Synthesis | Starting from a readily available enantiomerically pure natural product to synthesize the target chiral molecule. | Availability of suitable chiral starting materials. |
| Diastereoselective Synthesis | A chiral auxiliary is attached to the substrate, and the reaction proceeds with high diastereoselectivity. The auxiliary is then removed. | Efficiency of auxiliary attachment and removal, and high diastereoselectivity. |
Integration of Machine Learning and AI in Synthetic Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. nih.gov For 1H-Azirino[2,1-a]isoindole(9CI), these computational tools can accelerate the discovery of new synthetic routes, predict reactivity, and aid in the design of derivatives with desired properties.
Future applications of AI and ML in this area include:
Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to 1H-Azirino[2,1-a]isoindole(9CI) and its derivatives by analyzing vast chemical reaction databases. nih.gov
Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. escholarship.org
Predictive Modeling: AI models can be trained to predict the reactivity and properties of new, unsynthesized derivatives of 1H-Azirino[2,1-a]isoindole(9CI), allowing for the in silico screening of large virtual libraries.
De Novo Drug Design: Machine learning can be employed to design novel 1H-Azirino[2,1-a]isoindole-based compounds with specific biological activities.
The table below outlines the potential applications of AI and machine learning in the research of 1H-Azirino[2,1-a]isoindole(9CI).
| Application | Description | Potential Impact |
| Computer-Aided Synthesis Planning (CASP) | AI algorithms suggest synthetic pathways to target molecules. nih.gov | Faster discovery of novel and more efficient synthetic routes. |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | ML models predict the biological activity or properties of compounds based on their chemical structure. | Rapid identification of promising candidates for further experimental investigation. |
| Reaction Condition Recommendation | ML models suggest optimal reaction conditions based on experimental data. escholarship.org | Reduced time and resources spent on reaction optimization. |
| Predictive Reactivity | AI can predict the most likely sites of reaction and the products of unknown transformations. | Guidance for the exploration of new chemical reactions and reactivity patterns. |
Q & A
Q. What are the established synthetic methodologies for 1H-Azirino[2,1-a]isoindole derivatives, and how are their structures validated?
Synthesis typically involves cycloaddition reactions or domino ring-closure strategies. For example, analogous pyrido[2,1-a]isoindole derivatives are synthesized via [4+2] cycloaddition with maleimides or naphthoquinones under inert atmospheres and catalytic conditions (e.g., TiCl₄ at -80°C) . Structural validation employs multi-nuclear NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and X-ray crystallography. Mass spectrometry (MS) is critical for detecting intermediates, such as imidazolidin-4-one precursors, prior to cyclization .
Q. Which spectroscopic techniques are essential for characterizing 1H-Azirino[2,1-a]isoindole derivatives?
Key techniques include:
- Variable-temperature ¹H NMR : Resolves dynamic tautomerism and identifies rearranged adducts by tracking chemical shift changes .
- 2D NMR (COSY, NOESY) : Confirms regiochemistry and stereochemistry via cross-peak analysis .
- ¹³C NMR : Establishes spectral criteria for rearranged adducts (e.g., carbonyl signals at δ 170–175 ppm) .
- X-ray diffraction : Resolves absolute configurations, especially in chiral derivatives .
Q. What physicochemical properties influence the reactivity of 1H-Azirino[2,1-a]isoindole systems?
The delocalized 14π-electron system and tautomeric equilibria (e.g., isoindoline vs. isoindole forms) dictate reactivity. Acid-base properties, such as pKa values of ketone or amine substituents, affect solubility and complexation behavior. Electrophoretic mobility studies (e.g., non-aqueous capillary electrophoresis) can separate derivatives based on these properties .
Advanced Research Questions
Q. How does the electronic structure of condensed isoindoles influence reaction pathways in cycloadditions?
The electronic structure determines whether reactions proceed via concerted [4+2] mechanisms or stepwise rearrangements. For example, pyrido[2,1-a]isoindole reacts with 1,4-naphthoquinone to form rearranged adducts due to its electron-deficient aromatic system, which stabilizes intermediates during sigmatropic shifts . In contrast, electron-rich systems (e.g., 2,4-dimethylpyrimido[2,1-a]isoindole) yield unconventional products with maleimides via alternative pathways .
Q. What experimental strategies address contradictions in diastereoselectivity during asymmetric Diels-Alder reactions?
Diastereoselectivity depends on the dienophile’s cyclic conformation and chiral induction. For example, using N-chiral maleimides under kinetic control (low temperatures, TiCl₄ catalysis) shifts selectivity toward major athropodiastereomers. Asymmetric induction arises during the final sigmatropic rearrangement stage, not the initial cycloaddition . Comparative studies with non-chiral dienophiles (e.g., 4-fluorophenylmaleimide) reveal distinct stereochemical outcomes .
Q. How can researchers resolve discrepancies in reaction pathways when varying dienophiles?
Contradictions arise from competing reaction mechanisms. For instance:
- Electron-deficient dienophiles (e.g., naphthoquinone) : Favor bis-Michael adducts followed by rearrangement .
- Electron-rich dienophiles (e.g., substituted maleimides) : Directly form stable cycloadducts without rearrangement .
Mechanistic probes include isotopic labeling (e.g., ¹⁵N) to track bond formation and DFT calculations to model transition states.
Q. What challenges exist in isolating reactive intermediates during synthesis, and how are they mitigated?
Reactive intermediates (e.g., zwitterionic species in cycloadditions) are short-lived. Strategies include:
Q. How can tautomerism be experimentally studied to elucidate its role in reactivity?
- Variable-temperature NMR : Observes coalescence of tautomeric signals (e.g., isoindole ↔ isoindoline) .
- Isotopic labeling : Replaces labile protons (e.g., NH) with deuterium to slow tautomerism .
- Computational modeling : Predicts relative stability of tautomers using DFT or MD simulations.
Methodological Notes
- Contradictory data : Always cross-validate results using complementary techniques (e.g., X-ray + NMR) .
- Synthetic optimization : Screen solvents (e.g., toluene vs. DMF) and catalysts (e.g., Lewis acids) to improve yields .
- Biological applications : Derivatives with high fluorescence quantum yields (e.g., pyrimido[2,1-a]isoindoles) are promising probes but require rigorous purity checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
